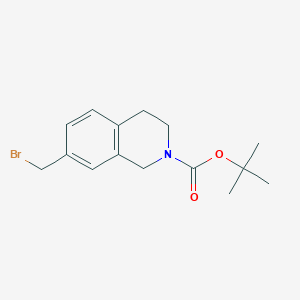
2-(6-methylpyridin-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and its role in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyridine with 4-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Analyse Des Réactions Chimiques
2-(6-methylpyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2-(6-methylpyridin-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Mécanisme D'action
The mechanism of action of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a role in various cellular pathways. This inhibition can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-(6-methylpyridin-2-yl)pyrimidin-4-amine can be compared with other similar compounds such as:
2-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group on the pyridine ring.
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine: Contains an additional quinazoline ring, making it structurally more complex.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methylpyridin-2-yl)pyrimidin-4-amine involves the reaction of 2-chloro-6-methylpyridine with 4-aminopyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-6-methylpyridine", "4-aminopyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-methylpyridine and 4-aminopyrimidine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 2-(6-methylpyridin-2-yl)pyrimidin-4-amine as a solid product." ] } | |
Numéro CAS |
1342680-29-8 |
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(6-methylpyridin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-7-3-2-4-8(13-7)10-12-6-5-9(11)14-10/h2-6H,1H3,(H2,11,12,14) |
Clé InChI |
LDYFYQIWNRIOEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC=CC(=N2)N |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



